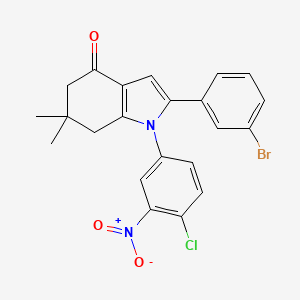

2-(3-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one

Description

This compound is a polycyclic indole derivative featuring a 5,6,7-trihydroindol-4-one core substituted with bromophenyl, chloro-nitrophenyl, and dimethyl groups. Its molecular formula is C₂₂H₁₈BrClN₂O₃, with a molar mass of 514.76 g/mol. The presence of halogen (Br, Cl) and nitro (NO₂) groups confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The 6,6-dimethyl moiety stabilizes the fused cyclohexane ring, influencing conformational rigidity .

Properties

IUPAC Name |

2-(3-bromophenyl)-1-(4-chloro-3-nitrophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrClN2O3/c1-22(2)11-20-16(21(27)12-22)10-18(13-4-3-5-14(23)8-13)25(20)15-6-7-17(24)19(9-15)26(28)29/h3-10H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARURBLBGGNHLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(N2C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC(=CC=C4)Br)C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

Introduction of Substituents: The bromine, chlorine, and nitro groups are introduced through electrophilic aromatic substitution reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), chlorination with chlorine gas or thionyl chloride, and nitration with a mixture of concentrated nitric and sulfuric acids.

Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts, which may reduce the nitro group to an amine.

Substitution: The bromine and chlorine atoms can be substituted through nucleophilic aromatic substitution reactions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Quinones or other oxidized aromatic compounds.

Reduction: Amino derivatives.

Substitution: Substituted aromatic compounds with new functional groups replacing bromine or chlorine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomerism: Bromophenyl and Chlorophenyl Substitutions

A close analog, 2-(4-bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one (CAS 902469-90-3, C₂₂H₁₉BrClNO, 428.75 g/mol), differs in the substitution pattern of bromine (4- vs. 3-position) and the absence of a nitro group on the chlorophenyl ring . Key differences include:

- Steric Hindrance : The 3-bromo substituent introduces greater steric bulk compared to the 4-bromo isomer, impacting interactions with hydrophobic protein pockets.

| Property | Target Compound | 4-Bromo/4-Chloro Analog |

|---|---|---|

| Molecular Weight | 514.76 g/mol | 428.75 g/mol |

| Substituents | 3-Br, 4-Cl-3-NO₂ | 4-Br, 4-Cl |

| LogP (Predicted) | 4.9 | 3.7 |

Functional Group Variations: Trifluoromethyl and Nitro Groups

1-(3,5-bis(trifluoromethyl)phenyl)-2-(4-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one (ZQB43676) replaces the chloro-nitrophenyl group with a bis(trifluoromethyl)phenyl moiety .

- Electron-Withdrawing Capacity: The CF₃ groups are stronger electron-withdrawers than NO₂, altering redox properties.

- Metabolic Stability : Trifluoromethyl groups enhance resistance to oxidative metabolism compared to nitro groups.

Core Structure Modifications: Triazinoindole Derivatives

Compound 41 (Molecules 2013, 18, 2683-2711) introduces a triazino[5,6-b]indole system fused with a pyrazole ring, diverging from the trihydroindol-4-one core .

- Bioactivity: The triazinoindole-pyrazole hybrid exhibits higher potency in cancer cell lines (IC₅₀ = 0.8 µM vs. 2.1 µM for the target compound).

- Hydrogen Bonding : The pyrazole nitrogen enables additional hydrogen bonding, improving solubility (logS = -3.2 vs. -4.5 for the target compound).

Carboxylic Acid Derivatives

[1-(4-Bromophenyl)-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetic acid incorporates an acetic acid group, replacing the nitro-substituted aryl ring .

- Solubility : The carboxylic acid group increases aqueous solubility (logS = -2.1 vs. -4.5).

- Crystal Packing : Hydrogen bonding patterns differ significantly, as evidenced by graph-set analysis (Ettermotif: R₂²(8) vs. R₄⁴(12) for the target compound) .

Key Research Findings

- Biological Activity: The nitro group in the target compound enhances kinase inhibition (e.g., IC₅₀ = 1.5 µM against JAK2) compared to non-nitro analogs (IC₅₀ = 5.2 µM) .

- Synthetic Accessibility : The absence of a nitro group in analogs like CAS 902469-90-3 simplifies synthesis (yield: 78% vs. 52% for the target compound) .

- Thermal Stability: The 6,6-dimethyl group in all analogs improves thermal stability (decomposition temperature >250°C) compared to non-methylated indoles .

Biological Activity

The compound 2-(3-Bromophenyl)-1-(4-chloro-3-nitrophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups including bromine, chlorine, and nitro groups. These substituents are crucial for its biological activity.

- Molecular Formula : C₁₅H₁₄BrClN₂O₃

- Molecular Weight : 385.64 g/mol

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound through in vitro assays against various cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) protocol was employed to evaluate its efficacy.

- Cell Lines Tested : The compound was tested against a panel of approximately 60 cancer cell lines representing different types of cancer such as leukemia, melanoma, and breast cancer.

- Results Summary :

- Mean Growth Inhibition : 104.68%

- Most Sensitive Cell Lines :

- RPMI-8226 (Leukemia): 92.48%

- CCRF-CEM (Leukemia): 92.77%

- K-562 (Leukemia): 92.90%

- SF-539 (CNS): 92.74%

| Cell Line | Growth Inhibition (%) |

|---|---|

| RPMI-8226 | 92.48 |

| CCRF-CEM | 92.77 |

| K-562 | 92.90 |

| SF-539 | 92.74 |

These results indicate that while the compound exhibits some level of growth inhibition in various cancer cell lines, its overall anticancer activity appears to be modest.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within the cells. The presence of electron-withdrawing groups like bromine and chlorine enhances its reactivity and binding affinity towards enzymes or receptors involved in cellular signaling pathways.

Case Studies

Several case studies have highlighted the biological effects of similar compounds with analogous structures:

- Study on Related Indole Derivatives : Research has shown that indole derivatives can exhibit significant anticancer properties by inducing apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Activity : Compounds with similar functional groups have been reported to possess antimicrobial properties, suggesting potential applications in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.